3-((3-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-((3-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a 3-methylbenzylthio group and at position 6 with a thiophen-2-yl moiety. This scaffold is notable for its structural versatility, enabling diverse biological activities depending on substituent patterns.
Properties
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S2/c1-12-4-2-5-13(10-12)11-23-17-19-18-16-8-7-14(20-21(16)17)15-6-3-9-22-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYWQOGCLSYLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be constructed by the condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of Substituents: The 3-methylbenzylthio and thiophen-2-yl groups can be introduced through nucleophilic substitution reactions using appropriate thiol and halide derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((3-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole/pyridazine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, thiols, amines, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, amines, or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((3-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo[4,3-b]pyridazine core is a common feature among analogs, but substituent variations critically influence physicochemical properties, target selectivity, and biological efficacy. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Triazolo[4,3-b]pyridazine Derivatives
Pharmacological Diversity
- PDE4 Inhibition: Derivatives with dimethoxyphenyl and tetrahydrofuran-3-yloxy substituents () exhibit nanomolar potency against PDE4 isoforms, highlighting the importance of polar substituents for enzyme interaction .
- Antiproliferative Activity : Replacement of benzamidine with triazolo[4,3-b]pyridazine in abolished thrombin inhibition but conferred anti-proliferative effects, suggesting scaffold-dependent target switching .
Biological Activity
3-((3-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazolo-pyridazine core structure which is known for diverse biological activities. The presence of the thiophenyl and methylbenzyl groups contributes to its unique properties.
Biological Activity Overview
Research indicates that compounds with triazole and pyridazine moieties exhibit a wide range of biological activities including:
- Anticancer : Many derivatives show significant antiproliferative effects against various cancer cell lines.
- Antimicrobial : Exhibits activity against bacteria and fungi.
- Anti-inflammatory : Potential to inhibit COX enzymes, reducing inflammation.
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Tubulin Inhibition : Similar to combretastatin A4 (CA-4), this compound may disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase.
- Enzyme Inhibition : The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential anti-inflammatory effects through the modulation of prostaglandin synthesis.
- Antimicrobial Action : The presence of sulfur and nitrogen in the structure may enhance interaction with microbial targets.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Anticancer Studies : A study involving related triazolo-pyridazines demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 0.008 to 0.014 μM against lung adenocarcinoma cells (A549) .
- Anti-inflammatory Studies : Research on related thiadiazole derivatives indicated effective inhibition of COX enzymes in vitro and reduced inflammation in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
